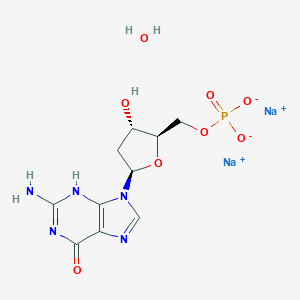
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
Overview
Description
2'-Deoxyguanosine-5'-monophosphate disodium salt hydrate, also known as 5'-dGMP Na2, is a nucleotide derivative that plays a crucial role in the structure and function of DNA. It is a component of the genetic material in cells and is involved in various biological processes. The compound has been studied extensively to understand its structural properties and behavior under different conditions, such as hydration and radiation exposure.
Synthesis Analysis
The synthesis of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate can be inferred from the formation of related compounds under irradiation. For instance, 8,5'-cyclo-2',5'-dideoxyguanosine is produced by gamma irradiation of deaerated aqueous solutions of 2'-deoxyguanosine and its 5'-monophosphate ester, indicating that the compound can be synthesized through radiation chemistry methods .
Molecular Structure Analysis
The molecular structure of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate has been determined through single-crystal X-ray diffraction. The crystal structure reveals a gauche-trans conformation about the C(4')-C(5') bond and O(1') puckering of the furanose ring, which is unique among nucleotide structures reported so far . This conformation is similar to that found in the Watson-Crick double helical DNA model and is considered to be conformationally rigid .
Chemical Reactions Analysis
Upon exposure to radiation, 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate undergoes various chemical reactions leading to the formation of free radicals. These include base-centered radicals such as the charged anion and cation, as well as sugar-centered radicals at different carbon positions within the sugar moiety . The formation of these radicals is dose-dependent, with base radicals dominating at low doses and a larger relative yield of sugar radicals at high doses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2'-deoxyguanosine-5'-monophosphate disodium salt hydrate are influenced by its hydration state. Infrared spectroscopy studies show that the monohydrated structures of 2'-deoxyguanosine are similar to those of guanosine, suggesting that the absence of the 2'-OH group does not significantly influence the hydration structures . Additionally, the compound undergoes sequential dehydration transitions, with the temperature-controlled transition from the tetrahydrate to the anhydride proceeding through three intermediate phases . The crystal structure and hydration behavior are essential for understanding the stability and reactivity of the compound under various environmental conditions.
Scientific Research Applications
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is a reactant involved in various scientific fields, particularly in biochemistry and molecular biology . Here are some general applications:
-
Nucleotide Precursor in DNA Synthesis
-
Analysis of Self-Assembling in Solution and Nucleation/Growth of G-quadruplexes
-
Nucleophilic Trapping
-
Reductive Alkylation
Safety And Hazards
properties
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P.2Na.H2O/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;;;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);;;1H2/q;2*+1;/p-2/t4-,5+,6+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSJCEYJAGVPJG-BIHLCPNHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])[O-])O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate | |
CAS RN |
33430-61-4 | |
| Record name | 2'-deoxyguanosine 5'-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



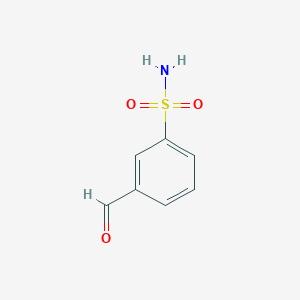
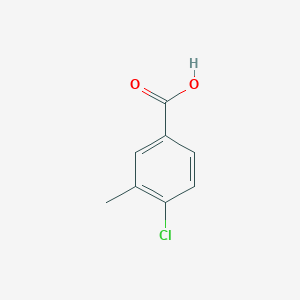
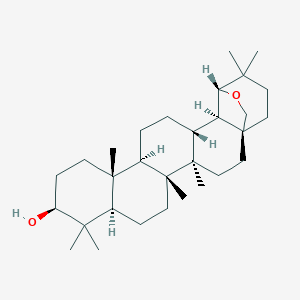

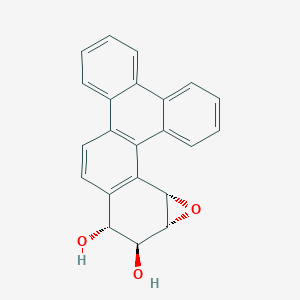
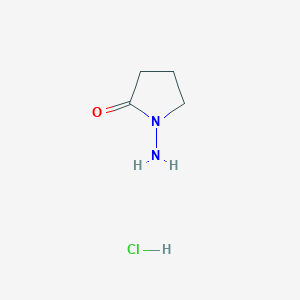
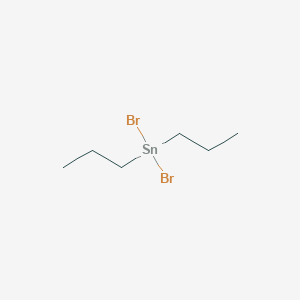
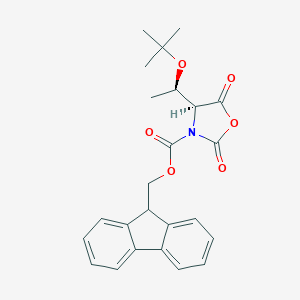

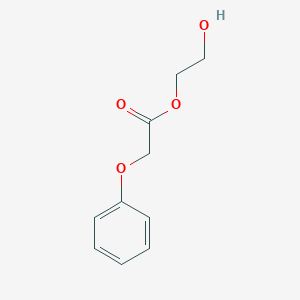

![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)

